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Compound of Interest

Compound Name: 1-Demethyl phenazolam

Cat. No.: B1357205 Get Quote

An In-depth Review of the Core Chemistry, Pharmacology, and Analytical Profile of a Novel

Designer Benzodiazepine

Introduction
1-Demethyl phenazolam has emerged as a significant metabolite of the potent designer

benzodiazepine, phenazolam (also known as clobromazolam).[1][2] As a member of the

triazolobenzodiazepine class, phenazolam and its metabolites are of considerable interest to

the scientific community due to their potent sedative and anxiolytic properties.[1] This technical

guide provides a comprehensive overview of 1-demethyl phenazolam, including its chemical

characteristics, inferred pharmacological properties, metabolic pathways, and detailed

analytical methodologies for its identification and quantification. This document is intended for

researchers, scientists, and drug development professionals engaged in the study of novel

psychoactive substances.

Chemical and Physical Properties
1-Demethyl phenazolam is the N-desmethylated metabolite of phenazolam. Its core structure

is a triazolobenzodiazepine, characterized by a triazole ring fused to the diazepine ring. The

systematic IUPAC name for 1-demethyl phenazolam is 8-bromo-6-(2-chlorophenyl)-4H-[3][4]

[5]triazolo[4,3-a][3][5]benzodiazepine.[6]

Table 1: Physicochemical Properties of 1-Demethyl Phenazolam and its Parent Compound,

Phenazolam
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Property 1-Demethyl Phenazolam Phenazolam

IUPAC Name

8-bromo-6-(2-

chlorophenyl)-4H-[3][4]

[5]triazolo[4,3-a][3]

[5]benzodiazepine

8-bromo-6-(2-chlorophenyl)-1-

methyl-4H-[3][4][5]triazolo[4,3-

a][3][5]benzodiazepine

Synonyms 1-desmethyl Phenazolam
Clobromazolam, DM-II-90,

BRN 4550445

CAS Number 919973-69-6 87213-50-1

Molecular Formula C₁₆H₁₀BrClN₄ C₁₇H₁₂BrClN₄

Molecular Weight 373.6 g/mol 387.67 g/mol

Appearance Crystalline solid Not specified

Data sourced from multiple references.[2][6][7]

Pharmacology: Mechanism of Action and Inferred
Activity
Benzodiazepines exert their effects by acting as positive allosteric modulators of the gamma-

aminobutyric acid type A (GABA-A) receptor.[8] The binding of a benzodiazepine to its specific

site on the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA,

leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results

in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this

class of drugs.

While specific pharmacological data for 1-demethyl phenazolam is not currently available in

the scientific literature, its activity can be inferred from its structural similarity to phenazolam

and other N-desmethyl metabolites of benzodiazepines. N-dealkylation is a common metabolic

pathway for benzodiazepines, and the resulting metabolites often retain significant

pharmacological activity. For instance, desmethyldiazepam (nordiazepam), the N-desmethyl

metabolite of diazepam, is a potent anxiolytic with a long half-life.
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It is therefore highly probable that 1-demethyl phenazolam is an active metabolite that

contributes to the overall pharmacological and toxicological effects observed after the

administration of phenazolam. Further research is required to quantify its binding affinity and

functional activity at the GABA-A receptor.
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Figure 1: Proposed mechanism of action of 1-Demethyl phenazolam at the GABA-A receptor.

Metabolism and Pharmacokinetics
1-Demethyl phenazolam is a product of the phase I metabolism of phenazolam. The primary

metabolic pathway is N-dealkylation, which involves the removal of the methyl group from the

triazole ring. This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes in

the liver, with CYP3A4 being a major contributor to the metabolism of many benzodiazepines.

[9][10]

The metabolic stability of a compound is a critical factor in determining its duration of action

and potential for accumulation. While the in vitro metabolic stability of 1-demethyl phenazolam
has not been explicitly reported, it is likely to undergo further metabolism, potentially through

hydroxylation and subsequent glucuronidation (Phase II metabolism), before excretion.
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Figure 2: Proposed metabolic pathway of phenazolam to 1-Demethyl phenazolam and
subsequent metabolites.

Experimental Protocols
In Vitro Metabolic Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of 1-demethyl
phenazolam using human liver microsomes.[11][12]

Materials:

1-Demethyl phenazolam

Human Liver Microsomes (HLM)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile (ACN) with an appropriate internal standard (e.g., diazepam-d5)

Incubator/shaker set to 37°C

LC-MS/MS system

Procedure:

Prepare a stock solution of 1-demethyl phenazolam in a suitable solvent (e.g., DMSO).

Prepare a working solution by diluting the stock solution in phosphate buffer.

In a microcentrifuge tube, combine the HLM and the working solution of 1-demethyl
phenazolam. Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the metabolic reaction by adding the NADPH regenerating system.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an

equal volume of ice-cold ACN containing the internal standard.

Centrifuge the samples to precipitate the proteins.

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Analyze the samples to determine the concentration of 1-demethyl phenazolam remaining

at each time point.

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the disappearance

rate of the parent compound.

Analytical Method for Quantification in Biological
Matrices
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This protocol describes a general method for the extraction and quantification of 1-demethyl
phenazolam from biological samples such as blood or urine using liquid chromatography-

tandem mass spectrometry (LC-MS/MS).[13][14][15]

Materials:

Biological matrix (e.g., plasma, urine)

1-Demethyl phenazolam standard

Internal standard (e.g., a deuterated analog)

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

LC-MS/MS system with a suitable column (e.g., C18)

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

Sample Preparation (SPE):

Condition the SPE cartridge with methanol followed by water.

Load the pre-treated biological sample (e.g., diluted urine or plasma) onto the cartridge.

Wash the cartridge with a weak solvent to remove interferences.

Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

Evaporate the eluate to dryness under a gentle stream of nitrogen.

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

Inject the prepared sample onto the LC-MS/MS system.

Perform chromatographic separation using a gradient elution program.
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Detect and quantify the analyte and internal standard using multiple reaction monitoring

(MRM) in positive ion mode.

Construct a calibration curve using standards of known concentrations to quantify the

amount of 1-demethyl phenazolam in the unknown samples.

Table 2: Representative LC-MS/MS Parameters for Designer Benzodiazepine Analysis

Parameter Value

Column C18, e.g., 2.1 x 50 mm, 1.8 µm

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Flow Rate 0.3 - 0.5 mL/min

Injection Volume 5 - 10 µL

Ionization Mode Electrospray Ionization (ESI), Positive

MRM Transitions
Specific to 1-Demethyl phenazolam (precursor

ion > product ions)

Note: These are general parameters and should be optimized for the specific instrument and

analyte.
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Figure 3: General analytical workflow for the quantification of 1-Demethyl phenazolam in
biological samples.

Conclusion
1-Demethyl phenazolam is an important active metabolite of the designer benzodiazepine

phenazolam. While there is a significant gap in the literature regarding its specific

pharmacological properties, its structural similarity to other potent benzodiazepines suggests

that it likely contributes to the overall effects of its parent compound. The information and

protocols provided in this guide are intended to serve as a valuable resource for researchers in

the fields of pharmacology, toxicology, and forensic science. Further investigation into the

quantitative pharmacology and toxicology of 1-demethyl phenazolam is crucial for a complete

understanding of the risks associated with the use of phenazolam.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Phenazolam - Wikipedia [en.wikipedia.org]

2. Phenazolam | C17H12BrClN4 | CID 1032830 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 1-demethyl Phenazolam [myskinrecipes.com]

4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

5. Triazolobenzodiazepine - Wikipedia [en.wikipedia.org]

6. caymanchem.com [caymanchem.com]

7. cfsre.org [cfsre.org]

8. researchgate.net [researchgate.net]

9. Metabolic activation of benzodiazepines by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro
Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1357205?utm_src=pdf-body
https://www.benchchem.com/product/b1357205?utm_src=pdf-body
https://www.benchchem.com/product/b1357205?utm_src=pdf-body
https://www.benchchem.com/product/b1357205?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Phenazolam
https://pubchem.ncbi.nlm.nih.gov/compound/Phenazolam
https://www.myskinrecipes.com/shop/en/gaba-receptor-ligands/106873--1-demethyl-phenazolam.html
https://currentprotocols.onlinelibrary.wiley.com/doi/10.1002/0471141755.ph0116s35
https://en.wikipedia.org/wiki/Triazolobenzodiazepine
https://www.caymanchem.com/product/23525/1-demethyl-phenazolam
https://www.cfsre.org/images/monographs/Phenazolam-120622-CFSRE-Toxicology-Report.pdf
https://www.researchgate.net/publication/325182089_Different_Benzodiazepines_Bind_with_Distinct_Binding_Modes_to_GABA_A_Receptors
https://pubmed.ncbi.nlm.nih.gov/19005028/
https://www.researchgate.net/figure/Preferred-in-vivo-CYP3A4-probe-substrates-inhibitors-and-inducers-adapted-from-FDA_tbl1_5596426
https://dmpkservice.wuxiapptec.com/articles/41-metabolic-stability-studies-how-to-study-slowly-metabolized-compounds-using-in-vitro-models/
https://dmpkservice.wuxiapptec.com/articles/41-metabolic-stability-studies-how-to-study-slowly-metabolized-compounds-using-in-vitro-models/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

13. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]

14. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC
[pmc.ncbi.nlm.nih.gov]

15. Analytical methodologies for the determination of benzodiazepines in biological samples
- PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [1-Demethyl Phenazolam: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1357205#1-demethyl-phenazolam-as-a-designer-
benzodiazepine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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